molecular formula C22H17N3O2 B2536108 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021074-27-0

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2536108
CAS No.: 1021074-27-0
M. Wt: 355.397
InChI Key: IFKNJEDCEFAFGU-UHFFFAOYSA-N
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Description

“3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a chemical compound that belongs to the class of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . An eco-friendly construction of similar compounds has been reported under microwave method, which afforded good yields in short reaction time with maximum selectivity compared with conventional method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

Scientific Research Applications

Photophysical Properties and Synthesis

Research has explored novel compounds related to 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, emphasizing their synthesis and photophysical properties. For instance, the study of novel blue-emitting fluorophores, including derivatives of naphthyridine, highlights the potential application in materials science due to their fluorescent properties and thermal stability. These compounds show promise for use in optical devices and sensors (Padalkar et al., 2015).

Anticancer Activity

A novel naphthyridine derivative has demonstrated significant anticancer activity, particularly inducing necroptosis and apoptosis in human melanoma cells. This bifunctional mechanism of action, depending on concentration, suggests the derivative's potential as a therapeutic agent for treating melanoma (Kong et al., 2018).

Structural Characterization

The structural analysis of related compounds, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, has provided insights into molecular conformation and stability, essential for understanding compound reactivity and potential applications in medicinal chemistry (Özer et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have revealed potential antibacterial and antifungal agents. These compounds have shown significant activity, matching or surpassing standard agents like Ampicillin and Flucanazole, indicating their utility in developing new antimicrobial therapies (Helal et al., 2013).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

Biochemical Analysis

Biochemical Properties

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, certain 1,8-naphthyridine derivatives, including this compound, are known to act as DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thereby altering the DNA conformation and inhibiting DNA duplication or transcription . This interaction can lead to the suppression of cancer cell growth .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain 1,8-naphthyridine derivatives have demonstrated cytotoxic activity against human breast cancer cell lines (MCF7), indicating their potential as anticancer agents . The compound’s ability to intercalate with DNA can disrupt normal cell division and lead to cell death, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As a DNA intercalator, the compound binds to double-stranded DNA, causing conformational changes that inhibit DNA replication and transcription . This binding interaction can lead to the suppression of gene expression and the inhibition of cancer cell proliferation . Additionally, the compound may interact with specific enzymes, either inhibiting or activating them, to exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For instance, certain 1,8-naphthyridine derivatives have been evaluated for their stability and cytotoxic activity over extended periods, revealing that their efficacy can be maintained or diminished depending on the experimental conditions . Long-term exposure to the compound may result in sustained inhibition of cancer cell growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that certain 1,8-naphthyridine derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways can affect its bioavailability, efficacy, and potential side effects . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-18-11-5-9-17(13-18)22(26)25-21-19(15-7-3-2-4-8-15)14-16-10-6-12-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKNJEDCEFAFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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